Triptophenolide methyl ether
Overview
Description
Triptophenolide methyl ether is a tetracyclic diterpenoid with the formula C21H26O3 . It was originally isolated from Tripterygium wilfordii . It is a colorless crystalline plate isolated from ethyl acetate extracts of Tripterygium wilfordii .
Synthesis Analysis
An efficient synthesis of triptophenolide methyl ether from the readily available abietic acid in nine steps has been described . This synthesis method is characterized by its low cost, high yield, and easy operation . Every reaction in this route has been successfully scaled-up to a 100g substrate level without loss of yield .Molecular Structure Analysis
Triptophenolide methyl ether is a tetracyclic diterpenoid with the formula C21H26O3 .Chemical Reactions Analysis
Ethers, including triptophenolide methyl ether, can undergo acidic cleavage where the ether oxygen is protonated to form a good leaving group. This group can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .Scientific Research Applications
Efficient Synthesis of Triptophenolide Methyl Ether : Zhou et al. (2010) described an efficient synthesis method for triptophenolide methyl ether from readily available abietic acid. This process, characterized by low cost, high yield, and easy operation, was also successfully scaled up to a 100 g substrate level without loss of yield. This synthesis is significant for the production of (-)-triptolide (Zhou et al., 2010).
Enantioselective Total Synthesis of Related Compounds : Yang et al. (2000) achieved the first enantioselective total synthesis of several compounds, including (+)-Triptophenolide methyl ether. The key step in this synthesis involved lanthanide triflate-catalyzed oxidative radical cyclization, leading to the preparation of (+)-Triptophenolide methyl ether with high enantiomeric excess. This research is crucial for understanding the synthesis of natural products related to triptophenolide methyl ether (Yang et al., 2000).
Isolation and Structural Analysis : Deng et al. (1982) reported on the isolation and structural analysis of triptophenolide methyl ether from Tripterygium wilfordii Hook. f. They identified triptophenolide methyl ether as one of the diterpenoid-lactones isolated and determined its structure through spectroscopic analysis and the preparation of derivatives. This study contributed to the understanding of the chemical constituents of Tripterygium wilfordii (Deng et al., 1982).
Analysis of Related Compounds : Li et al. (2008) conducted an analysis of triptophenolide and its related compounds from Tripterygium wilfordii Hook.f using negative electrospray tandem mass spectrometry. They investigated the fragmentation mechanisms of these compounds, which is essential for understanding the metabolites of triptophenolide-related compounds (Li et al., 2008).
Separation of Diterpenoids : Peng et al. (2008) utilized high-speed counter-current chromatography (HSCCC) for the separation of bioactive compounds, including triptophenolide, from Triperygium wilfordii Hook.f. This method allowed for the efficient separation and purification of these compounds, which is vital for further research and potential applications (Peng et al., 2008).
Safety And Hazards
Future Directions
While specific future directions for triptophenolide methyl ether are not mentioned in the search results, there is ongoing research into the synthesis of triptolide and its related compounds . This includes the key intermediate triptophenolide methyl ether . The research aims to improve the synthesis process and understand the field better .
properties
IUPAC Name |
(3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYCSQASGZODFD-GHTZIAJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225324 | |
Record name | Triptophenolide methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptophenolide methyl ether | |
CAS RN |
74311-48-1 | |
Record name | Triptophenolide methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74311-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptophenolide methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074311481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptophenolide methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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